N-Nervonoyl Taurine is a member of the N-acyl taurines class, which are bioactive lipids derived from taurine. This compound has garnered attention due to its potential pharmacological applications and its role in various biological processes. N-Nervonoyl Taurine specifically features a nervonic acid moiety, which is a long-chain monounsaturated fatty acid, contributing to its unique properties and functions.
N-Nervonoyl Taurine is synthesized from taurine, an amino acid that plays critical roles in many physiological processes, including bile salt formation and osmoregulation. The synthesis of N-Nervonoyl Taurine involves the acylation of taurine with nervonic acid, which can be derived from various natural sources such as certain plant oils and animal tissues.
N-Nervonoyl Taurine belongs to the broader category of N-acyl taurines, which are classified as endogenous lipid mediators. These compounds are recognized for their involvement in signaling pathways and their potential therapeutic effects in various conditions, including metabolic disorders and neurodegenerative diseases.
The synthesis of N-Nervonoyl Taurine typically involves the acylation of taurine with nervonic acid. Several methods can be employed for this process:
The reaction conditions, such as temperature, pH, and reaction time, are critical for optimizing yield and purity. The use of solvents like dimethyl sulfoxide or methanol can aid in dissolving reactants and enhancing reaction efficiency.
N-Nervonoyl Taurine consists of a taurine backbone linked to a nervonic acid chain. The structural formula can be represented as follows:
This indicates that the molecule contains 24 carbon atoms, 45 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.
The molecular weight of N-Nervonoyl Taurine is approximately 425.68 g/mol. The presence of both hydrophilic (taurine) and hydrophobic (nervonic acid) components contributes to its amphiphilic nature, influencing its biological activity.
N-Nervonoyl Taurine can participate in various biochemical reactions:
The kinetics of these reactions can vary based on environmental factors such as pH and temperature, as well as the presence of enzymes or catalysts that may facilitate or inhibit these processes.
N-Nervonoyl Taurine exerts its effects primarily through modulation of signaling pathways associated with lipid metabolism and inflammation. It has been shown to activate specific receptors involved in endocannabinoid signaling, which plays a role in regulating pain, appetite, and immune responses.
Research indicates that N-acyl taurines can influence calcium signaling in pancreatic beta-cells, promoting insulin secretion through increased calcium flux. This mechanism highlights its potential role in metabolic regulation and diabetes management.
N-Nervonoyl Taurine has several scientific uses:
The biosynthesis of Nerv*N-tau occurs via enzymatic conjugation of nervonic acid (cis-15-tetracosenoic acid) with taurine (2-aminoethanesulfonic acid). Two primary enzymatic pathways mediate this amide bond formation in mammals:
PM20D1-Catalyzed Condensation: The secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) functions bidirectionally as both an N-acyl amino acid synthase and hydrolase in vitro and in vivo. PM20D1 directly catalyzes the energy-independent condensation of free nervonic acid and free taurine to generate NervN-tau [7]:Nervonic Acid + Taurine ⇌ N-Nervonoyl Taurine + H₂O
This reaction is thermodynamically driven by mass action, favoring hydrolysis under aqueous conditions unless product removal occurs. PM20D1 exhibits broad substrate specificity for various fatty acid chain lengths and amino acid head groups. However, its activity towards very-long-chain fatty acids like nervonic acid (C24:1) appears relatively lower compared to medium-chain substrates (e.g., C18:1, C20:4), suggesting potential kinetic constraints or the involvement of auxiliary factors for optimal NervN-tau synthesis [7].
FAAH-Dependent Reverse Activity: Intriguingly, Fatty Acid Amide Hydrolase (FAAH), traditionally characterized as a hydrolytic enzyme for bioactive amides like anandamide, also demonstrates synthase activity under specific conditions. In vitro studies using membrane fractions demonstrate FAAH can catalyze the reverse reaction, synthesizing NervN-tau from nervonic acid and taurine, particularly when substrate concentrations are high and hydrolysis is suppressed [7] [9]. This synthase activity is significantly more restricted in substrate scope compared to PM20D1, showing a strong preference for taurine and other small amino acids as head groups but accommodating various fatty acids, including nervonic acid. FAAH's intracellular localization (primarily on the endoplasmic reticulum membrane) suggests this pathway contributes to *intracellular NAT pools, contrasting with the extracellular/extrinsic activity of secreted PM20D1 [7] [9].
Taurine Availability: Taurine biosynthesis occurs predominantly in the liver and brain via the cysteine sulfinic acid pathway, involving cysteine dioxygenase (CDO) and cysteine sulfinate decarboxylase (CSAD). Neurons rely partially on astrocyte-derived hypotaurine (a taurine precursor) for optimal taurine synthesis, implicating glial-neuronal metabolic coupling in determining taurine bioavailability for conjugation reactions like NervN-tau formation [1] [6]. Dietary taurine intake significantly influences tissue taurine levels, potentially impacting NervN-tau synthesis capacity [8] [10].
FAAH is the principal enzyme responsible for the hydrolytic degradation of NervN-tau, cleaving the amide bond to release free nervonic acid and taurine. This role is unequivocally demonstrated by the dramatic (~25-fold) accumulation of NervN-tau in the brains and spinal cords of FAAH knockout mice compared to wild-type controls [2] [4].
kcat/Km
): Table 1: Enzymatic Regulation of N-Nervonoyl Taurine
Enzyme | Primary Role Regarding Nerv*N-tau | Catalytic Efficiency (Compared to Reference Substrates) | Subcellular/Tissue Context | Effect of Genetic Ablation on Nerv*N-tau Levels |
---|---|---|---|---|
PM20D1 | Bidirectional Synthase/Hydrolase | Lower for C24:1 synthesis/hydrolysis vs. medium-chain | Secreted; Extrinsic activity; Liver, BAT | Modest increase (Synthase activity dominant?) |
FAAH | Primary Hydrolase (Synthase minor) | Hydrolysis: 2,000-50,000x slower than OEA | ER membrane; Intrinsic; Brain, Liver | ~25-fold increase (Brain/Spinal Cord) |
PM20D1/FAAH DKO | N/A | N/A | Systemic | >>25-fold increase (Synergistic effect) |
Nerv*N-tau exhibits a distinct tissue distribution profile, reflecting localized synthesis, degradation, and potential function.
Table 2: Tissue Distribution and Metabolic Features of N-Nervonoyl Taurine
Tissue/Organ | Nerv*N-tau Level (Relative) | Key Contributing Factors | Metabolic Flux Considerations |
---|---|---|---|
Brain (Cerebellum/Brainstem) | High (+++) | High nervonic acid (myelin), Moderate-High FAAH/PM20D1, Taurine availability | Neuronal/glial coupling for taurine; High degradation via FAAH |
Spinal Cord | High (+++) | Similar to Brainstem; Elevated in FAAH-KO | Potential role in sensory/motor pathways |
Liver | Moderate (++) | Active taurine conjugation; PM20D1 expression; Portal taurine influx | Enters enterohepatic cycling; Substrate flux differs human vs rodent [5] |
Gut/Portally Drained Viscera | Presumed Low (+) | Net taurine release [3]; Lower FAAH? | Source of taurine precursor for liver conjugation |
Kidney | Low/Moderate (+) | Taurine reabsorption/conservation; Potential filtration of circulating NATs | Role in systemic NAT clearance undefined |
White Adipose Tissue | Low (+) | Detectable NATs; Lower FAAH expression than brain [4] [9] | Potential reservoir; Link to lipid metabolism unclear |
Plasma/Serum | Very Low/Trace | Rapid hydrolysis by circulating/soluble enzymes? (PM20D1 present) | Reflects net balance of synthesis/degradation across tissues |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5